

TP-238: A High-Affinity Ligand for the CECR2 Bromodomain

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **TP-238** for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CECR2.

Core Data Summary

TP-238 has been identified as a potent chemical probe for the bromodomains of CECR2 and BPTF.[1] The following table summarizes the quantitative data regarding the binding affinity of **TP-238** for CECR2.



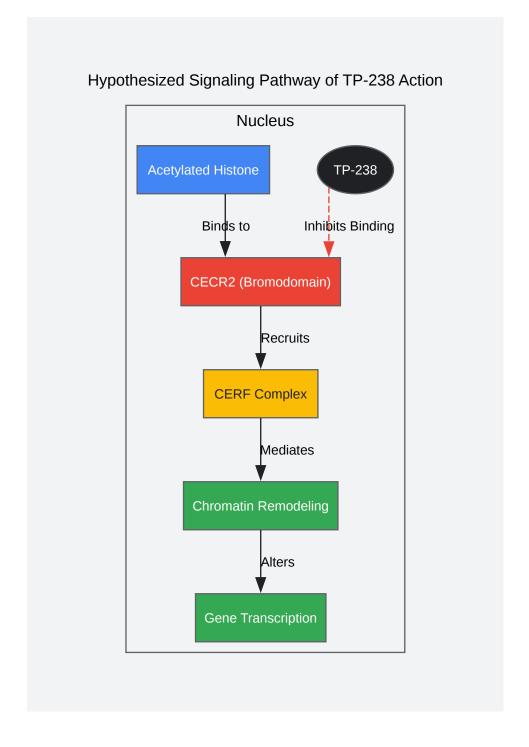
Target	Assay	Metric	Value (nM)	Negative Control (TP- 422)
CECR2	AlphaScreen	IC50	30	Inactive
CECR2	Isothermal Titration Calorimetry (ITC)	Kd	10	Inactive
BPTF	AlphaScreen	IC50	350	Inactive
BPTF	Isothermal Titration Calorimetry (ITC)	Kd	120	Inactive

Mechanism of Action and Signaling Pathway

CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader" by recognizing acetylated lysine residues on histones.[2][3] This recognition is a key step in the process of chromatin remodeling, which plays a crucial role in regulating gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SNF2L.[4][5] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins.

TP-238, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding pocket of the bromodomain, **TP-238** would prevent the recruitment of the CERF complex to specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be expected to modulate the transcription of target genes. The precise downstream effects on cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a given cellular context.





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Hypothesized mechanism of TP-238 in disrupting CECR2-mediated chromatin remodeling.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the binding affinity of **TP-238** are provided below.



AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to determine the half-maximal inhibitory concentration (IC50) of **TP-238** against the CECR2 bromodomain.

Principle: This assay measures the interaction between a biotinylated histone peptide and a GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the bromodomain. When the peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor compound like **TP-238** will disrupt the protein-peptide interaction, leading to a decrease in the signal.

Methodology:

 Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and assay buffer.

Procedure:

- A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide is prepared in the assay buffer.
- Serial dilutions of TP-238 or the negative control (TP-422) are added to the wells of a 384well plate.
- The protein-peptide mixture is then added to the wells.
- The plate is incubated to allow for binding and competition to occur.
- A suspension of acceptor beads is added, followed by a brief incubation.
- A suspension of donor beads is added under subdued light conditions, followed by a final incubation period.



- The plate is read on an AlphaScreen-capable plate reader.
- Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal doseresponse curve.

Isothermal Titration Calorimetry (ITC)

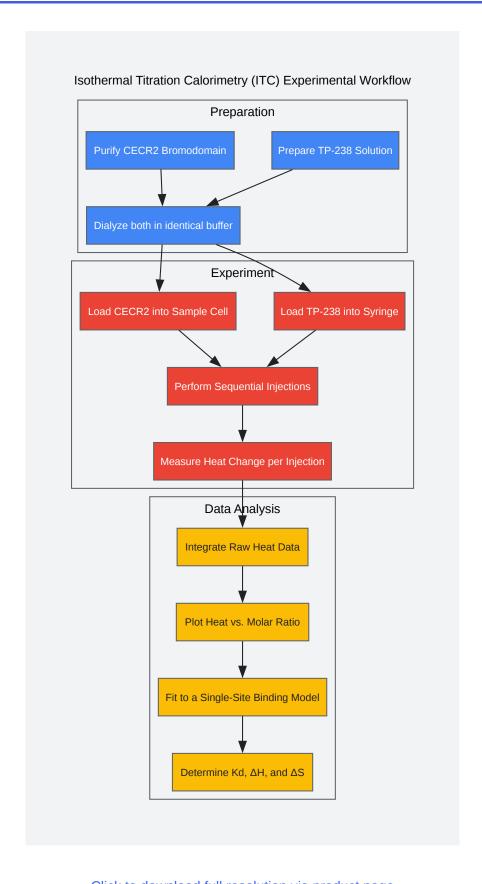
Isothermal Titration Calorimetry was employed to directly measure the dissociation constant (Kd) of the interaction between **TP-238** and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of the ligand (**TP-238**) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

- Reagents: Purified CECR2 bromodomain and TP-238, both in the same dialysis buffer to minimize heat of dilution effects.
- Procedure:
 - The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain at a known concentration.
 - The injection syringe is filled with a solution of TP-238 at a significantly higher concentration.
 - A series of small, sequential injections of TP-238 into the sample cell is initiated.
 - The heat change after each injection is measured by the instrument.
- Data Analysis: The raw data of heat change per injection is integrated to obtain the heat released or absorbed per mole of injectant. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the change in enthalpy (ΔH), and the change in entropy (ΔS).[1]





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A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.



Selectivity

TP-238 exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target bromodomain inhibition was observed for BRD9, with an IC50 of 1.4 μ M.[1] Furthermore, **TP-238** has been profiled against a panel of 338 kinases and showed no activity at a concentration of 1 μ M, indicating a high degree of selectivity against the kinome.[1]

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References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. Gene CECR2 [maayanlab.cloud]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L PubMed [pubmed.ncbi.nlm.nih.gov]
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